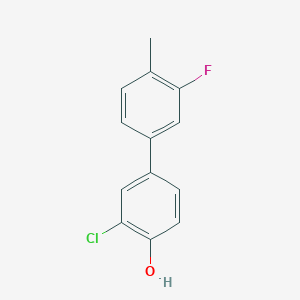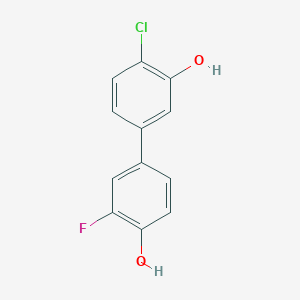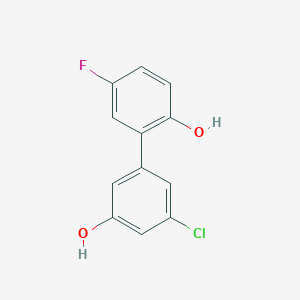
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%
Descripción general
Descripción
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% (3C5FHP) is a phenolic compound with molecular formula C8H6ClFOH and molecular weight of 182.58 g/mol. It is a colorless crystalline solid with a melting point of 166-168°C. 3C5FHP is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in the synthesis of polymers, and a pharmaceutical intermediate. It has a wide range of biochemical and physiological effects, and is currently being studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been used as a catalyst in the synthesis of polymers, and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% is not fully understood. It is believed to act as a pro-oxidant, inducing the production of reactive oxygen species (ROS) that can damage cellular components and lead to cell death. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to inhibit the activity of several enzymes involved in the synthesis of proteins and fatty acids, as well as the activity of several enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% can induce apoptosis in cancer cells, inhibit the activity of several enzymes, and reduce the proliferation of several cell types. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to reduce inflammation and cell death in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of 95%. Additionally, it is relatively stable, and can be stored for long periods of time. However, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% is toxic, and should be handled with caution. Additionally, it can be difficult to obtain in large quantities, and is relatively expensive.
Direcciones Futuras
The potential therapeutic applications of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% are still being explored. Further research is needed to fully understand its mechanism of action, and to identify potential therapeutic targets. Additionally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% in the treatment of cancer, inflammation, and other diseases. Additionally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% in the development of novel drugs and drug delivery systems.
Métodos De Síntesis
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-5-hydroxybenzaldehyde and 3-fluoro-5-hydroxybenzaldehyde in the presence of a base catalyst. The second step involves the condensation of the resulting 3-chloro-5-fluoro-4-hydroxybenzaldehyde with phenol. The reaction yields a yield of 95% of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZSEUKGQHUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685912 | |
| Record name | 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol | |
CAS RN |
1261908-41-1 | |
| Record name | [1,1′-Biphenyl]-3,3′-diol, 5-chloro-5′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















